molecular formula C46H91N5O4 B13773728 N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate CAS No. 84215-60-1

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate

Cat. No.: B13773728
CAS No.: 84215-60-1
M. Wt: 778.2 g/mol
InChI Key: NQLCZAYQYDNWJC-UHFFFAOYSA-N
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Description

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate (CAS 85586-48-7, EINECS 287-851-3) is a cationic lipid featuring a branched polyamine backbone (iminobis(ethyleneiminoethylene)) linked to two stearamide chains and a monoacetate counterion. The compound’s structure combines hydrophobic stearic acid residues with a positively charged amine core, enabling applications in drug delivery systems, surfactants, and viscosity modifiers. The acetate group enhances aqueous solubility, distinguishing it from non-ionic analogs .

Properties

CAS No.

84215-60-1

Molecular Formula

C46H91N5O4

Molecular Weight

778.2 g/mol

IUPAC Name

acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)

InChI Key

NQLCZAYQYDNWJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic reactions, focusing on the construction of the ethyleneimino backbone and subsequent attachment of stearamide groups followed by monoacetate formation.

Key steps include:

  • Step 1: Formation of Ethyleneimino Backbone
    The core structure is synthesized by reacting ethyleneimine (aziridine) derivatives with appropriate amine precursors to form the iminobis(ethyleneiminoethylene) linkage. This step often requires controlled conditions to avoid polymerization and side reactions.

  • Step 2: Introduction of Stearamide Chains
    Stearic acid or its activated derivatives (e.g., stearoyl chloride) are reacted with the amine groups on the backbone to form the distearamide moieties. This amidation reaction is typically conducted under mild heating in the presence of a base or catalyst to promote coupling and maximize yield.

  • Step 3: Monoacetate Formation
    The monoacetate group is introduced by reacting the intermediate distearamide compound with acetic acid or an acetylating agent, resulting in the monoacetate salt or ester form. This step is crucial for imparting amphiphilic and surfactant properties to the final compound.

Reaction Conditions

  • Temperature: Generally maintained between 50°C to 120°C depending on the step to optimize reaction rates while minimizing decomposition.
  • Solvent: Non-polar or slightly polar solvents such as dichloromethane, chloroform, or toluene are commonly used to dissolve reactants and facilitate amidation.
  • Pressure: Atmospheric pressure is typically sufficient; however, inert atmosphere (nitrogen or argon) may be employed to prevent oxidation.
  • Catalysts: Acid or base catalysts such as triethylamine or pyridine may be used to promote amidation and acetylation reactions.

Optimization Parameters

  • Purity and Yield: Reaction times and stoichiometry are optimized to maximize yield and purity. Excess stearic acid derivatives can drive amidation to completion.
  • By-product Minimization: Careful control of temperature and reagent addition rate reduces side reactions such as polymerization or over-acetylation.
  • Post-synthesis Purification: Techniques such as recrystallization, chromatography, or solvent washing are employed to isolate the pure monoacetate compound.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Range / Condition Notes
Reaction Temperature 50°C – 120°C Step-dependent; amidation often ~80°C
Reaction Time 2 – 6 hours Longer times improve yield but risk by-products
Solvent Dichloromethane, Chloroform, Toluene Choice affects solubility and reaction rate
Catalyst/Base Triethylamine, Pyridine Facilitates amidation and acetylation
Pressure Atmospheric, inert atmosphere preferred Prevents oxidation
Purification Method Recrystallization, Column Chromatography Ensures removal of unreacted materials
Yield 70% – 90% Dependent on reaction optimization

Research Findings and Analysis

  • The multi-step synthesis approach allows tailoring of the compound's properties by modifying reaction conditions and reagent ratios.
  • The presence of aziridine (ethyleneimine) groups requires careful handling due to their high reactivity and potential for polymerization; thus, reaction conditions are optimized to maintain structural integrity.
  • The monoacetate form enhances amphiphilicity, improving surfactant behavior, which is critical for applications in emulsification and thermal stability in industrial formulations.
  • Comparative studies with related compounds such as ethylene distearamide show that the iminobis(ethyleneiminoethylene) backbone provides superior functionality in terms of thermal stability and surface activity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate involves its interaction with molecular targets such as proteins and cell membranes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The ethyleneimine bridge plays a crucial role in facilitating these interactions by providing flexibility and stability to the compound .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Backbone Amide Chains Salt Form CAS No.
Target Compound Iminobis(ethyleneiminoethylene) Stearamide Monoacetate 85586-48-7
N,N'-(Ethane-1,2-diyl)distearamide (Ethylene distearamide) Ethylene Stearamide None 110-30-5
N,N'-(Iminodiethylene)bisoctadecanamide Iminodiethylene Stearamide None 10220-90-3
Lipid DOH18 Hydroxyethyl Stearamide Chloride -
N,N-(Ethylenebis(iminoethylene))bispalmitamide Ethylenebis(iminoethylene) Palmitamide Monoacetate 93918-66-2

Notes:

  • Backbone Differences: The target’s iminobis(ethyleneiminoethylene) backbone provides higher amine density and branching compared to ethylene or iminodiethylene backbones, enhancing cationic charge density for nucleic acid binding in lipid nanoparticles .
  • Chain Length : Palmitamide analogs (e.g., 93918-66-2) have shorter C16 chains, reducing hydrophobicity and melting points (~120–130°C) compared to stearamide (C18) analogs (~144–146°C) .
  • Counterions: The monoacetate group improves water solubility, whereas chloride (e.g., DOH18) or non-ionic forms (e.g., 110-30-5) exhibit lower polarity .

Physicochemical Properties

Property Target Compound Ethylene Distearamide Iminodiethylene Distearamide Lipid DOH18
Molecular Weight ~680 (estimated) 593.02 636.09 ~700 (est.)
Melting Point Not reported 144–146°C Not reported Not reported
Solubility Moderate (aqueous) Insoluble in water Insoluble in water Moderate
Charge at pH 7 Cationic (+1) Neutral Neutral Cationic (+1)

Key Findings:

  • The acetate group in the target compound reduces aggregation in aqueous media compared to neutral analogs like ethylene distearamide, which is primarily used as a non-ionic lubricant .
  • Cationic lipids like DOH18 and the target compound form stable liposomes with co-lipids (e.g., DOPE, cholesterol), critical for mRNA vaccine delivery .

Drug Delivery Systems

  • Lipid Nanoparticles (LNPs): The target compound’s polyamine backbone enhances binding to anionic nucleic acids, improving encapsulation efficiency. Similar cationic lipids (e.g., DOH18) demonstrated >90% siRNA encapsulation in HEK-293T cells .
  • Surface Behavior: Amphiphiles like MANA and OPANA () show that branched structures reduce surface tension, suggesting the target compound’s imino groups may optimize monolayer formation in LNPs .

Q & A

Q. What are the optimal conditions for synthesizing N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate to ensure high purity?

The synthesis typically involves sequential amidation and acetylation steps. Key parameters include:

  • Temperature control : Maintain 40–60°C during imine bond formation to prevent side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while ethanol/water mixtures improve final product crystallization .
  • Reaction time : Monitor via thin-layer chromatography (TLC) to avoid over-acetylation, which introduces monoacetate impurities .
    Post-synthesis, purify using column chromatography (silica gel, chloroform/methanol gradient) and validate purity via HPLC (>95% by area) .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetate methyl) and δ 3.3–3.5 ppm (ethyleneimino protons) confirm functional groups .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~175 ppm (acetate) verify acetylation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z ~636.6 (C₄₀H₈₁N₃O₂) .
  • Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 75.4%, N: 6.6%) .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or cellular membranes?

The compound’s amphiphilic structure (hydrophobic stearamide chains + hydrophilic iminobisethylene core) enables membrane integration. Methodologies include:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding affinity (KD) and kinetics .
  • Fluorescence Spectroscopy : Use pyrene-labeled analogs to study critical micelle concentration (CMC) and membrane fluidity changes .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., DPPC) to predict insertion depth and stability .

Q. What experimental approaches are suitable for evaluating the compound’s antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Curves : Assess bactericidal kinetics over 24 hours at 2× MIC .
  • Cytotoxicity Screening : Compare therapeutic index (e.g., IC₅₀ in mammalian cells vs. MIC) using MTT assays on HEK-293 or HepG2 lines .

Q. How can contradictory data regarding the compound’s solubility and aggregation behavior be resolved?

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter in aqueous buffers (e.g., PBS) to detect micelle/aggregate formation .
  • Critical Aggregation Concentration (CAC) : Determine via conductivity or fluorescence (using Nile Red) to distinguish monomeric vs. aggregated states .
  • pH-Dependent Studies : Adjust pH (4–9) to evaluate protonation effects on solubility (amine groups in the iminobisethylene core) .

Q. What strategies improve reproducibility in biological assays involving this compound?

  • Batch Characterization : Pre-screen each synthesis batch via NMR and MS to ensure consistency .
  • Stability Testing : Store lyophilized samples at –80°C to prevent acetate hydrolysis; confirm stability via HPLC after 6 months .
  • Positive/Negative Controls : Include known membrane disruptors (e.g., polymyxin B) and solvent-only controls to validate assay conditions .

Methodological Considerations

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., ethylene distearamide)?

  • FT-IR Spectroscopy : The monoacetate exhibits a distinct C=O stretch at ~1740 cm⁻¹ (acetate), absent in non-acetylated analogs .
  • X-ray Crystallography : Resolve crystal structures to confirm the iminobisethylene linker and acetate positioning .
  • Comparative Bioactivity : Test analogs in parallel (e.g., antimicrobial assays) to correlate structure-activity relationships .

Q. What advanced techniques are recommended for studying its potential anti-inflammatory effects?

  • ELISA/Western Blot : Quantify cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • NF-κB Translocation Assays : Use confocal microscopy with fluorescently tagged p65 subunits to assess pathway inhibition .
  • In Vivo Models : Administer in murine colitis models (DSS-induced) and evaluate colon histopathology .

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